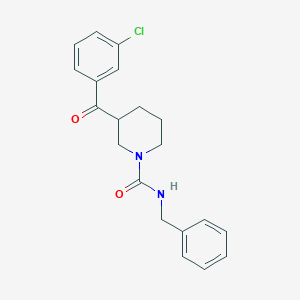![molecular formula C20H24N4O2 B6110399 N-[(8-methoxy-2H-chromen-3-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine](/img/structure/B6110399.png)
N-[(8-methoxy-2H-chromen-3-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(8-methoxy-2H-chromen-3-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8-methoxy-2H-chromen-3-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone. This intermediate is then reacted with various sodium azides to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of green solvents and catalysts to make the process more environmentally friendly. The use of continuous flow reactors can also enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(8-methoxy-2H-chromen-3-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl and piperidinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
N-[(8-methoxy-2H-chromen-3-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of N-[(8-methoxy-2H-chromen-3-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(8-methoxy-2-oxo-2H-chromen-3-yl)acetamide
- 7-hydroxy-4-methyl coumarin
- 2H/4H-chromenes
Uniqueness
N-[(8-methoxy-2H-chromen-3-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine is unique due to its specific structural features, which confer distinct biological activities.
Propriétés
IUPAC Name |
N-[(8-methoxy-2H-chromen-3-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-25-18-7-2-5-16-11-15(14-26-19(16)18)12-23-17-6-3-10-24(13-17)20-21-8-4-9-22-20/h2,4-5,7-9,11,17,23H,3,6,10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYKMPWJXBTLSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=C2)CNC3CCCN(C3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B6110326.png)
methanone](/img/structure/B6110329.png)
![{(2E)-2-[(2E)-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6110332.png)
![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl[4-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B6110341.png)
![N-[3-(4-fluorophenyl)phenyl]-1-(1H-pyrazole-4-carbonyl)piperidine-3-carboxamide](/img/structure/B6110342.png)
![ethyl 2-[(phenylcarbamothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6110349.png)
![N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B6110353.png)

![N-benzyl-N-methyl-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-piperidinamine](/img/structure/B6110381.png)

![N~1~-(2-METHYLPHENYL)-2-{[5-METHYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B6110407.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-furoyl)-3-piperidinyl]piperazine](/img/structure/B6110414.png)
![2-(2-Chloro-6-fluorophenyl)-1-[2-(3,5-dimethyl-1,2-oxazol-4-YL)pyrrolidin-1-YL]ethan-1-one](/img/structure/B6110419.png)
![5-methoxy-1-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole](/img/structure/B6110423.png)
